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Introduction
Voltage-gated sodium (Nav) channels are integral membrane proteins that play a critical role in

the initiation and propagation of action potentials in excitable cells such as neurons,

cardiomyocytes, and muscle fibers.[1][2] Their dysfunction is implicated in a variety of

channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them a key

target for drug discovery.[3] This document provides a detailed overview of the experimental

setup and protocols for studying sodium ion channels, with a focus on the patch-clamp

electrophysiology technique.

Core Techniques: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for investigating the properties of ion channels,

allowing for high-fidelity recording of ionic currents from individual cells.[4][5] This method

involves forming a high-resistance "gigaohm" seal between a glass micropipette and the cell

membrane, which electrically isolates a small patch of the membrane.[1][6] Depending on the

experimental goals, several configurations can be employed.

Key Patch-Clamp Configurations:
Whole-Cell Recording: This is the most common configuration for studying macroscopic

currents from the entire cell membrane.[4][7] After forming a gigaseal, the membrane patch
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is ruptured by applying gentle suction, providing electrical and molecular access to the cell's

interior.[5][7]

Cell-Attached Patch: In this non-invasive configuration, the cell membrane remains intact,

allowing for the recording of single-channel currents in their native environment.[1][4]

Inside-Out Patch: After forming a cell-attached patch, the pipette is retracted to excise the

membrane patch, exposing the intracellular surface of the channel to the bath solution.[7]

This is useful for studying the effects of intracellular modulators.

Outside-Out Patch: This configuration is achieved by retracting the pipette during whole-cell

recording, which allows the extracellular surface of the channel to be exposed to the bath

solution, ideal for studying the effects of extracellularly applied ligands.[7]

Experimental Protocols
I. Cell Culture and Transfection of HEK293 Cells
Human Embryonic Kidney 293 (HEK299) cells are a widely used expression system for

studying recombinant ion channels due to their high transfection efficiency and low

endogenous expression of most ion channels.[8][9][10] However, it is important to note that

HEK293 cells can express endogenous voltage-gated sodium channels, particularly Nav1.7.

[10][11]

Protocol for Culturing and Transfecting HEK293 Cells:

Cell Culture:

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™.[8][9]

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8][12]

Passage the cells every 2-3 days when they reach 80-90% confluency.[12]

Transfection:
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The day before transfection, plate the cells in 35 mm dishes to achieve 70% confluency on

the day of transfection.[9]

For each dish, prepare a transfection mix typically containing a mammalian expression

vector with the cDNA for the sodium channel alpha subunit of interest (e.g., SCN5A for

Nav1.5) and a fluorescent protein marker (e.g., GFP) to identify transfected cells.[9]

Use a suitable transfection reagent, such as lipid-based reagents, following the

manufacturer's instructions.[9]

After 24 hours, the cells can be replated onto glass coverslips for electrophysiological

recording.[8] Recordings are typically performed 48 hours post-transfection.[9]

II. Patch-Clamp Electrophysiology
A. Solutions

The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for

isolating and recording sodium currents.
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Solution Type Component Concentration (mM) Purpose

Extracellular (Bath) NaCl 140

Main charge carrier

for inward sodium

current.

KCl 4

To maintain

physiological

potassium

concentration.

CaCl₂ 2

To maintain

membrane integrity

and block some

calcium channels.

MgCl₂ 1

Divalent cation for

various cellular

functions.

HEPES 10 pH buffer.

D-Glucose 5
Energy source for the

cell.

pH 7.4 with NaOH

Intracellular (Pipette) CsF or Cs-Gluconate 110-120

Cesium blocks most

potassium channels

from the inside.

CsCl 10
Chloride salt of

cesium.

NaCl 10
To set the sodium

equilibrium potential.

EGTA 10

Chelates calcium to

reduce calcium-

dependent

inactivation.

HEPES 10 pH buffer.
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MgATP 5
Energy source for the

cell.

pH 7.2 with CsOH

Note: Solution compositions can be modified based on the specific sodium channel subtype

and the experimental question. For example, to study late sodium currents, the internal

solution may contain aspartic acid and CsOH.[13] It is also important to account for the liquid

junction potential.[13]

B. Voltage-Clamp Protocol for Peak Nav1.5 Current

This protocol is designed to measure the peak inward sodium current.

Establish Whole-Cell Configuration: Obtain a gigaohm seal and rupture the membrane to

enter whole-cell mode.

Holding Potential: Clamp the cell at a hyperpolarized holding potential of -100 mV to -120

mV to ensure that the majority of sodium channels are in the closed, resting state.[14][15]

Voltage Step Protocol:

From the holding potential, apply a series of depolarizing voltage steps, for instance, from

-80 mV to +60 mV in 5 or 10 mV increments, for a duration of 20-50 ms.[15]

The peak inward current is typically observed around -10 mV to -15 mV.[13][16]

Data Acquisition: Digitize the data at a sampling rate of at least 20 kHz and filter at 5 kHz to

accurately capture the fast kinetics of the sodium current.[16]

Series Resistance Compensation: It is crucial to compensate for the series resistance

(typically 60-80%) to minimize voltage errors, especially when recording large currents.[17]

C. Current-Clamp Protocol for Action Potential Firing

This protocol is used to study the role of sodium channels in generating action potentials.
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Establish Whole-Cell Configuration.

Set to Current-Clamp Mode: Switch the amplifier to current-clamp mode.

Measure Resting Membrane Potential: Record the cell's resting membrane potential at zero

current injection.

Current Injection: Inject a series of depolarizing current steps of increasing amplitude to elicit

action potentials.

Pharmacological Block: To confirm that the observed action potentials are driven by sodium
channels, apply a specific blocker like Tetrodotoxin (TTX) and observe the abolition of the

fast upstroke of the action potential.[4][5]

Data Presentation and Analysis
Quantitative Data Summary

Parameter Typical Value/Range Reference

Pipette Resistance 3 - 7 MΩ [5]

Seal Resistance ≥ 1 GΩ [13][16]

Holding Potential (Voltage-

Clamp)
-80 mV to -120 mV [14][16]

Test Pulse Duration (Voltage-

Clamp)
20 - 50 ms [15]

Data Sampling Rate 20 - 50 kHz [16]

Low-pass Filter Frequency 2 - 5 kHz [16]

Series Resistance

Compensation
60 - 80% [17]

Temperature

Room temperature (21-23°C)

or physiological temperature

(35-37°C)

[17][18]
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Data Analysis
Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the test potential

to determine the voltage-dependence of channel activation.

Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage (G

= I / (V - Vrev), where Vrev is the reversal potential) and fit the data with a Boltzmann

function to determine the half-activation voltage (V1/2).

Steady-State Inactivation: Use a two-pulse protocol to determine the voltage-dependence of

channel inactivation. A pre-pulse to various potentials is followed by a test pulse to a

potential that elicits a maximal inward current. The normalized peak current is then plotted

against the pre-pulse potential and fitted with a Boltzmann function to determine the half-

inactivation voltage (V1/2).[19]

Pharmacological Tools
A variety of pharmacological agents are used to study sodium channels.
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Compound Mechanism of Action
Typical

Concentration
Use

Tetrodotoxin (TTX)

Blocks most voltage-

gated sodium

channels (TTX-

sensitive isoforms).

30 µM

To confirm the

recorded current is

mediated by sodium

channels.[13][16]

Saxitoxin (STX)

Similar to TTX, blocks

TTX-sensitive sodium

channels.

Varies
To reduce sodium

current amplitude.[17]

Flecainide
Blocks peak Nav1.5

current.
Varies

Positive control for

peak Nav1.5 current

block.[13][16]

Ranolazine
Blocks late Nav1.5

current.
Varies

Positive control for

late Nav1.5 current

block.[13][16]

ATX-II (Anemone

Toxin II)

Induces a late sodium

current by impairing

channel inactivation.

150 nM

To study the late

component of the

sodium current.[13]
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Figure 1. Experimental workflow for studying sodium ion channels.
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Figure 2. Signaling pathway of a voltage-gated sodium channel.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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